N-(2-Pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
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Description
“N-(2-Pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as molecular weight, hydrogen bond donors and acceptors, and Lipinski’s rule of five could be considered when evaluating its drug-like properties .Mechanism of Action
The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Pyrrolidine derivatives are known to have various biological activities, which can be influenced by the spatial orientation of substituents and the stereochemistry of the molecule .
properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-16(20)18-17-14-8-4-3-7-13(14)9-10-15(17)19-11-5-6-12-19/h2-4,7-8,15,17H,1,5-6,9-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTRRNGCXRITIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C(CCC2=CC=CC=C12)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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